2-Bromostearic acid
Description
Properties
IUPAC Name |
2-bromooctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17H,2-16H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBFFJIZAKABSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883331 | |
| Record name | Octadecanoic acid, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142-94-9 | |
| Record name | 2-Bromooctadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Bromostearic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromostearic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58376 | |
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| Record name | Octadecanoic acid, 2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanoic acid, 2-bromo- | |
| Source | EPA DSSTox | |
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| Record name | 2-bromostearic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.067 | |
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Synthetic Methodologies for 2 Bromostearic Acid and Derivatives
Derivatization Strategies for Functional Probes
Esterification for Prodrug Development
The development of effective therapeutic agents is often challenged by poor physicochemical properties of the active drug molecule, such as low lipophilicity, which can hinder its ability to cross biological membranes and lead to poor bioavailability. washington.eduiipseries.org A widely adopted strategy to overcome this limitation is the formation of prodrugs, which are inactive precursors that are metabolically converted into the active drug within the body. washington.eduiipseries.org
A relevant example of this strategy involves the development of amino acid ester prodrugs of 2-bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB), a potent antiviral agent that suffers from rapid in vivo metabolism. nih.gov Researchers hypothesized that creating ester prodrugs would enhance its metabolic stability and systemic delivery. nih.gov By esterifying the ribose moiety of BDCRB with various amino acids, they created prodrugs that were resistant to the metabolic enzymes that typically degrade the parent drug. nih.gov
Table 1: Pharmacokinetic Comparison of BDCRB and its L-Aspartate Ester Prodrug This table illustrates the enhanced in vivo performance of an amino acid ester prodrug compared to its parent compound, a strategy applicable to molecules like 2-bromostearic acid.
| Parameter | BDCRB Administration | L-Asp-BDCRB Administration | Improvement Factor |
| Half-life (t½) | ~0.5 hours | ~2.5 hours | 5x |
| Total Drug Exposure (AUC) | Base Value | ~3x Base Value | 3x |
Data sourced from a study on BDCRB and its amino acid ester prodrugs. nih.gov
Conjugation for Biomarker Studies
Bioconjugation is the chemical process of covalently linking two molecules, where at least one is a biomolecule, to create a new complex with combined or enhanced properties. thermofisher.comwikipedia.org This technique is fundamental in the development of biomarkers, which are measurable indicators of a biological state or condition.
Research has identified this compound as a potential biomarker for tissue injury caused by specific inflammatory or toxic events. researchgate.net For instance, following exposure to bromine (Br₂) gas, a toxic inhalational agent, 2-bromostearic and 2-bromopalmitic acids are generated. researchgate.net These halogenated fatty acids are formed from the reaction of hypobromous acid (HOBr), a secondary product of bromine exposure, with cellular plasmalogens. researchgate.net The detection of this compound in the plasma of exposed animals confirms its creation as an early and persistent event, positioning it as a specific biomarker for bromine-induced injury. researchgate.net
The chemical reactivity of this compound facilitates its conjugation to endogenous molecules, creating stable adducts that can be detected and quantified. A primary example is its reaction with glutathione (B108866) (GSH), a critical antioxidant and detoxifying agent in the body. researchgate.net The electrophilic alpha-carbon of this compound readily reacts with the nucleophilic thiol group of GSH. This conjugation reaction forms a new, larger molecule (e.g., S-(2-stearoyl)glutathione) that can be isolated and identified using advanced analytical techniques like tandem mass spectrometry (ESI/MS/MS). researchgate.net The detection of such conjugates serves as definitive evidence of the initial formation of the brominated fatty acid, providing a stable and measurable biomarker for assessing exposure and potential biological damage. researchgate.netnih.gov
Table 2: Conceptual Representation of this compound Conjugation for Biomarker Detection This table outlines the components and product of a key bioconjugation reaction used in biomarker studies.
| Reactant 1 | Reactant 2 | Conjugation Product (Biomarker) | Biological Significance |
| This compound | Glutathione (GSH) | S-(2-stearoyl)glutathione | Indicates exposure to specific oxidative stress (e.g., HOBr) and cellular detoxification activity. researchgate.net |
Fluorescent Tagging for Membrane Probes
Fluorescent probes are indispensable tools in cell biology, allowing researchers to visualize and study the structure, dynamics, and function of cellular components like the plasma membrane. researchgate.netnih.gov Fatty acids are particularly useful for creating membrane probes because they readily integrate into the lipid bilayer. nih.gov By covalently attaching a fluorescent molecule (a fluorophore) to a fatty acid, scientists can create a probe that reports on its local environment within the membrane. nih.govthermofisher.com
The synthesis of such probes involves the chemical conjugation of a fatty acid to a fluorophore. This compound, with its carboxylic acid functional group, can be chemically activated to react with an amine or other functional group on a fluorescent dye, forming a stable covalent bond. thermofisher.com The resulting fluorescently-tagged fatty acid can then be introduced to live cells, where it incorporates into cellular membranes. biotium.com
While direct studies fluorescently tagging this compound are not prominent, related research demonstrates the principle's validity. Studies have utilized other brominated stearic acids, such as 9,10-dibromostearic acid and 1this compound, in fluorescence quenching experiments. nih.gov In these studies, the bromine atoms act as quenchers, decreasing the fluorescence of nearby probes in a distance-dependent manner, which allows for the mapping of membrane structure and depth. nih.gov This illustrates the utility of incorporating bromine atoms into fatty acid probes.
A fluorescent probe based on this compound could be designed to report on various membrane properties. For instance, using a solvatochromic dye—a fluorophore whose emission spectrum shifts depending on the polarity of its environment—would create a probe that could map the polarity at different depths of the membrane. nih.govcytoskeleton.com The choice of fluorophore is critical and allows for tuning the probe to specific experimental needs and imaging modalities, from standard confocal microscopy to super-resolution techniques. cytoskeleton.comtocris.com
Table 3: Examples of Fluorophores for Potential Conjugation to this compound This table lists common fluorescent dyes and their spectral properties, which could be attached to this compound to create membrane probes.
| Fluorophore | Reactive Form (Example) | Excitation Max (nm) | Emission Max (nm) | Potential Application |
| Fluorescein | NHS-Fluorescein | ~494 | ~518 | General membrane labeling, pH sensing. thermofisher.com |
| TAMRA | TAMRA-NHS Ester | ~555 | ~580 | FRET applications, general labeling. tocris.com |
| Cyanine Dyes (e.g., Cy5) | Cy5 NHS Ester | ~649 | ~670 | Far-red imaging, in vivo studies. nih.gov |
| Nile Red Derivative | MemGlow™ NR12S | ~554 | ~635 | Polarity-sensitive membrane imaging. cytoskeleton.com |
Biological Activity and Mechanistic Studies of 2 Bromostearic Acid
Inhibition of Fatty Acid Oxidation Pathways
2-Bromostearic acid is recognized as an inhibitor of fatty acid oxidation. scbt.combocsci.com While detailed mechanistic studies on this compound are limited, extensive research on its close structural analog, 2-bromopalmitic acid (2-BrPA), provides significant insights. Both are long-chain saturated fatty acids with a bromine atom at the alpha-carbon (carbon-2), suggesting analogous biological activities. Research on 2-BrPA, a C16 fatty acid, shows it is a potent inhibitor of mitochondrial fatty acid oxidation. researchgate.netahajournals.org This inhibition is attributed to the formation of its coenzyme A and carnitine esters, which are powerful and specific inhibitors of the pathway. nih.gov Specifically, 2-bromopalmitoyl-CoA can inactivate carnitine palmitoyltransferase, a key enzyme for transporting long-chain fatty acids into the mitochondria for oxidation. nih.gov Given the structural similarity, this compound (a C18 fatty acid) is expected to follow a similar inhibitory mechanism.
Impact on Mitochondrial Function and Bioenergetics
Studies on 2-halofatty acids, including 2-BrPA, demonstrate a significant disruption of mitochondrial bioenergetics in human airway epithelial cells. researchgate.netslu.edu Treatment with these compounds leads to a state of bioenergetic dysfunction characterized by uncoupling and a decrease in maximal respiration and reserve capacity. nih.gov This indicates that the cell's ability to produce energy via oxidative phosphorylation is compromised, forcing a reliance on other metabolic pathways like glycolysis to maintain ATP levels. researchgate.net
Effects on ATP-linked Oxygen Consumption
A key indicator of mitochondrial dysfunction is the inhibition of oxygen consumption that is directly coupled to ATP synthesis. In studies using H441 airway epithelial cells, 2-BrPA was shown to significantly inhibit ATP-linked oxygen consumption. researchgate.netresearchgate.net This effect suggests that the compound interferes with the efficiency of the electron transport chain in a way that reduces the proton motive force used by ATP synthase to generate ATP. researchgate.netresearchgate.net The reduction in ATP-linked respiration is a central feature of the bioenergetic disruption caused by this class of halogenated fatty acids. researchgate.net
Modulation of Respiratory Complex Activities (e.g., Complex II Inhibition)
To pinpoint the site of mitochondrial inhibition, the activities of individual respiratory complexes were analyzed. Research has shown that while the activities of Complexes I, III, and IV remain unchanged in the presence of 2-BrPA, the activity of Complex II (succinate dehydrogenase) is significantly inhibited. researchgate.netslu.edunih.gov The inhibition of Complex II is a critical finding, as this enzyme participates in both the Krebs cycle and the electron transport chain. oup.com This specific inhibition may contribute to the observed decrease in the cell's reserve respiratory capacity. researchgate.netnih.gov It has been suggested that 2-BrPA may covalently modify subunits of Complex II, leading to its inactivation. researchgate.net
Analysis of Proton Leak Mechanisms
The observed decrease in ATP-linked oxygen consumption initially suggested that 2-BrPA might be inducing a proton leak across the inner mitochondrial membrane, a process where protons re-enter the mitochondrial matrix without passing through ATP synthase. researchgate.netresearchgate.net However, further investigation revealed that neither 2-BrPA nor its chlorinated analog altered the mitochondrial membrane potential. researchgate.netnih.govresearchgate.net This is a crucial piece of evidence indicating that a direct proton leak mechanism is not responsible for the inhibited ATP-linked oxygen consumption. researchgate.netslu.edu The bioenergetic dysfunction appears to stem from the direct inhibition of respiratory components like Complex II, rather than a generalized increase in membrane permeability to protons. researchgate.net
The table below summarizes the effects of 2-Bromopalmitic Acid (a proxy for this compound) on mitochondrial bioenergetics in H441 cells.
| Parameter | Effect of 2-Bromopalmitic Acid | Reference |
| ATP-Linked Respiration | Significantly Inhibited | researchgate.netresearchgate.net |
| Maximal Respiration | Inhibited by ~50% | researchgate.net |
| Reserve Capacity | Greatly Diminished | researchgate.netnih.gov |
| Mitochondrial Membrane Potential | No significant change | researchgate.netresearchgate.net |
| Complex I, III, IV Activity | Unchanged | researchgate.netnih.gov |
| Complex II Activity | Significantly Inhibited | researchgate.netslu.edunih.gov |
Interaction with Cellular Membranes and Lipids
This compound, as an amphipathic molecule, interacts with the lipid and protein components of cellular membranes, influencing their properties and functions.
Diffusion of Lipid Analogues in Model and Live Cell Membranes
The movement of fatty acids across and within cellular membranes is fundamental to their biological role. Fatty acids can traverse the plasma membrane via passive diffusion, often referred to as the "flip-flop" mechanism, where the un-ionized form of the fatty acid moves across the lipid bilayer. pnas.orgnih.gov Studies using fluorescent fatty acid analogs show that they rapidly bind to and diffuse through the plasma membrane of cells like adipocytes and HepG2 cells. researchgate.netphysiology.org
The lateral diffusion of lipid analogues within a membrane is a rapid process. nih.gov Research on fluorescently labeled lipid probes has been used to study the diffusion of these molecules in live cell membranes. nih.gov While specific diffusion coefficient data for this compound is not available, the general diffusion of fatty acids within a fluid lipid bilayer is very fast. researchgate.net For instance, studies on the movement of fatty acids in adipocyte plasma membranes show that they diffuse and "flip-flop" across the membrane within seconds. researchgate.net This rapid, passive diffusion ensures that fatty acids can be made available for intracellular processes. physiology.org Furthermore, studies on the cytoskeletal protein spectrin (B1175318) show that 2-bromostearate binds to hydrophobic sites on the protein that appear to interact directly with the lipid bilayer, indicating a high affinity of the fatty acid for the membrane environment. nih.govportlandpress.com
Effects on Membrane Fluidity and Organization
The introduction of this compound into cellular membranes can influence their fluidity and organization. The structure of fatty acids, particularly the presence of double bonds, affects how they pack together, which in turn dictates the fluidity of the membrane. Saturated fatty acids, having straight chains, pack tightly, leading to a more rigid membrane. khanacademy.orglibretexts.org In contrast, unsaturated fatty acids contain "kinks" due to double bonds, which prevent tight packing and increase membrane fluidity. khanacademy.orgnih.gov
Cholesterol also plays a crucial role in regulating membrane fluidity, acting as a buffer to prevent extremes of rigidity or fluidity at different temperatures. libretexts.orgwikipedia.org The incorporation of molecules like this compound can disrupt the normal packing of membrane lipids. This can lead to alterations in membrane permeability and the function of embedded proteins. nih.govfrontiersin.org For instance, in an unsaturated fatty acid auxotroph of Escherichia coli K12, this compound was incorporated into membrane lipids, resulting in membranes with a higher density. pnas.org This suggests a significant alteration in the physical properties and organization of the cell membrane.
Hydrophobic Binding to Membrane Proteins (e.g., Spectrin, Ankyrin)
This compound exhibits hydrophobic binding to certain peripheral membrane proteins, notably those constituting the erythrocyte cytoskeleton, such as spectrin and ankyrin. nih.gov Spectrin, the primary component of this cytoskeletal network, associates with other proteins like actin and ankyrin to maintain the integrity of the plasma membrane. uniprot.orgwikipedia.org Ankyrin serves to anchor the spectrin-actin complex to the transmembrane protein band 3. uniprot.orgbiorxiv.org
Studies have shown that the intrinsic fluorescence of spectrin is significantly quenched by this compound, indicating binding at hydrophobic sites. nih.gov This suggests that regions of the spectrin protein interact with the lipid bilayer. nih.gov Similarly, other peripheral membrane proteins like ankyrin and protein 4.1 also demonstrate a high affinity for hydrophobic ligands like this compound, implying they may also interact directly with the lipid bilayer in their native environment. nih.gov This binding is not a universal property of all proteins, as many globular proteins show little to no quenching by 2-bromostearate. nih.gov
The interaction between these cytoskeletal proteins and the lipid bilayer is crucial for maintaining membrane cohesion and regulating the mechanical properties of the cell membrane. nih.gov The hydrophobic binding of molecules like this compound can potentially perturb these interactions.
Influence on Lipid Bilayer Interactions
The interaction of molecules with the lipid bilayer can be influenced by their chemical structure. nih.gov For example, the presence of a bromine atom in this compound can alter its interaction with the lipid environment compared to its non-brominated counterpart, stearic acid. The hydrophobic effect is the primary driving force for the organization of lipids into a bilayer, where the nonpolar tails are shielded from the aqueous environment. aklectures.com
The introduction of a bulky, electronegative bromine atom on the alpha-carbon of the fatty acid chain can affect how the molecule partitions into and orients within the lipid bilayer. This can lead to changes in the packing of adjacent lipid molecules, potentially creating defects or altering the lateral pressure profile of the membrane. These perturbations can, in turn, influence the conformation and function of integral and peripheral membrane proteins. mdpi.com
Role in Lipid Metabolism Regulation
Impact on High-Density Lipoprotein (HDL) Formation and Heterogeneity
This compound, and its shorter-chain analog 2-bromopalmitate, have been shown to influence the formation and size distribution of high-density lipoprotein (HDL) particles. nih.gov HDL plays a critical role in reverse cholesterol transport, moving cholesterol from peripheral tissues to the liver. wikipedia.orguomustansiriyah.edu.iq The formation of nascent HDL particles is a complex process involving the efflux of cholesterol and phospholipids (B1166683) from cells, often mediated by the ABCA1 transporter. nih.govmdpi.com
Research indicates that 2-bromopalmitate can alter the composition of lipids available for HDL formation. nih.gov Specifically, it has been observed to decrease the formation of larger HDL particles while significantly increasing the formation of smaller HDL species. nih.gov This shift is thought to be due to changes in the cellular lipid composition that favor the assembly of smaller particles. nih.gov While 2-bromopalmitate did not seem to directly affect the activity or localization of the ABCA1 transporter, it did appear to disrupt cholesterol-phospholipid complexes within the plasma membrane. nih.gov This alteration in the lipid environment directly impacts the size heterogeneity of the HDL particles formed. nih.govnih.gov
Table 1: Effect of 2-Bromopalmitate on HDL Formation
| Treatment | Effect on Larger HDL Formation | Effect on Smaller HDL Formation | Proposed Mechanism |
|---|
Alterations in Cellular Lipid Composition
The lipid composition of a cell membrane is a dynamic property that can be influenced by external factors, including the introduction of modified fatty acids. lipotype.comnih.gov The incorporation of this compound into cellular lipids has been demonstrated in E. coli auxotrophs, where over half of the fatty acids in the membrane were found to contain bromine. pnas.org This significant change in the fatty acid profile directly alters the physical and chemical properties of the membrane.
Cells often have mechanisms to counteract disturbances in their lipid composition to maintain membrane homeostasis. lipotype.com For example, supplementation with certain polyunsaturated fatty acids can lead to compensatory changes, such as an increase in saturated lipids and cholesterol. lipotype.com The introduction of a brominated fatty acid like this compound represents a significant perturbation that can lead to widespread changes in the cellular lipidome. These alterations are not limited to the plasma membrane but can also affect the composition of intracellular organelles. mdpi.com Such changes can impact various cellular processes, including signaling pathways and the regulation of metabolic enzymes. nih.govnih.gov
Studies in Essential Fatty Acid Auxotrophs
Essential fatty acid auxotrophs, which are organisms unable to synthesize certain necessary fatty acids, provide a valuable model system for studying the effects of incorporating modified fatty acids into cellular membranes. nih.gov In a classic study, an unsaturated fatty acid auxotroph of Escherichia coli K12 was successfully grown on a medium supplemented with this compound, demonstrating that this modified fatty acid could fulfill the essential requirement for unsaturated fatty acids in this organism. pnas.org
Analysis of the lipids from these cells revealed that a substantial portion—over 55%—of the fatty acids within the cell membranes contained bromine. pnas.org A direct consequence of this altered lipid composition was a measurable increase in the density of the cytoplasmic membranes. pnas.org When subjected to equilibrium centrifugation in a sucrose (B13894) gradient, the membranes from cells grown with this compound banded at a significantly higher density compared to membranes from cells grown with oleate (B1233923) or elaidate. pnas.org This provides direct evidence that the incorporation of this compound fundamentally changes the physical properties of the cell membrane. These findings highlight the ability of the cellular machinery to utilize this modified fatty acid and underscore its significant impact on membrane structure.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Bromopalmitate |
| Actin |
| Ankyrin |
| Cholesterol |
| Elaidate |
| Oleate |
| Protein 4.1 |
| Spectrin |
Cellular Responses and Signaling Pathways
Induction of Cellular Dysfunction
This compound, a brominated derivative of the saturated fatty acid stearic acid, has been identified as a factor in the induction of cellular dysfunction across various cell types. ontosight.ai It is formed in vivo following exposure to bromine (Br2) gas, which reacts with lipids in tissues like the lungs. researchgate.net These resulting brominated fatty acids can then circulate in the blood and be transported to other organs, leading to systemic effects. researchgate.net
Studies have linked increased levels of stearic acid, the parent compound of this compound, to lipotoxicity in cardiac and pancreatic β-cells. nih.gov The introduction of a bromine atom at the alpha-carbon (C-2) position modifies its biochemical behavior. Research has demonstrated that this compound can cause cellular degeneration. colab.ws In pancreatic islets of Langerhans, 2-bromostearate, an inhibitor of fatty acid oxidation, has been shown to interfere with normal cellular processes. nih.gov Its presence is associated with impairments in insulin (B600854) secretion, glucose metabolism, and the oxidation of fatty acids within the B-cell, particularly during fasting conditions. nih.govbocsci.com By inhibiting fatty acid oxidation, 2-bromostearate can restore the insulin secretory response to glucose that is lost during fasting, highlighting its direct impact on cellular metabolic pathways. nih.gov
The formation of this compound in cardiopulmonary tissue has been correlated with lung injury, indicating its role in tissue damage. nih.gov The reaction of inhaled bromine with pulmonary plasmalogens produces brominated fatty aldehydes which are then oxidized to brominated fatty acids like this compound. researchgate.netnih.gov These metabolites are implicated in causing cardiac damage and dysfunction. nih.gov
Impact on Calcium Homeostasis (e.g., SERCA2 Inactivation)
A critical mechanism through which this compound and related halogenated compounds exert cellular toxicity is by disrupting calcium (Ca²⁺) homeostasis. This is primarily achieved through the inactivation of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase 2 (SERCA2). researchgate.netresearchgate.net SERCA2 is a vital ion pump responsible for transporting Ca²⁺ from the cytosol back into the sarcoplasmic or endoplasmic reticulum (SR/ER), a process essential for maintaining low cytosolic Ca²⁺ levels and enabling muscle relaxation and proper cell signaling. researchgate.netnih.gov
Research has shown that inhalation of bromine gas, which leads to the formation of this compound in the heart, causes the chemical modification and inactivation of SERCA2. researchgate.netresearchgate.net This inactivation leads to several detrimental downstream effects:
Cytosolic Ca²⁺ Overload : With SERCA2 function impaired, Ca²⁺ is not efficiently cleared from the cytosol, resulting in a toxic accumulation. researchgate.net
Impaired Cardiac Function : The disruption of Ca²⁺ homeostasis is a central pathophysiological mechanism in various cardiac diseases, and SERCA2 inactivation directly contributes to myocardial damage and biventricular dysfunction. researchgate.netresearchgate.net
Proteolysis Activation : Elevated intracellular Ca²⁺ can activate proteases like calpain, which can degrade essential cardiac proteins, including SERCA2 itself, further exacerbating the damage. researchgate.netresearchgate.net
The irreversible oxidation of specific residues on SERCA2, such as Cysteine-674 (Cys674), has been identified as a key event. nih.gov Inactivation of this residue inhibits the pump's normal function, leading to increased intracellular Ca²⁺ levels. nih.gov Studies using cardiac-specific SERCA2 knockout mice have confirmed the pump's critical protective role against bromine-induced myocardial injury, underscoring the significance of its inactivation in the toxic effects observed. researchgate.netresearchgate.net
| Cellular Component/Process | Effect of this compound/Bromine Exposure | Consequence | Reference |
|---|---|---|---|
| SERCA2 Protein | Chemical modification (bromination) and inactivation | Reduced Ca²⁺ reuptake into the SR/ER | researchgate.net |
| Cytosolic Calcium (Ca²⁺) | Significant increase (overload) | Activation of damaging enzymes (e.g., calpains), ER stress | researchgate.netnih.gov |
| Cardiac Myocytes | Ultrastructural damage, contraction band necrosis | Impaired contractility, cardiac dysfunction | researchgate.netresearchgate.net |
| Calcium Homeostasis | Disruption | Central mechanism for cellular dysfunction and death | researchgate.netresearchgate.netmdpi.com |
Oxidative Stress and Lipid Peroxidation
The formation and activity of this compound are intrinsically linked to oxidative stress and lipid peroxidation. Oxidative stress describes an imbalance where the production of reactive oxygen species (ROS) overwhelms a cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA. nih.gov Lipid peroxidation is the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) in cell membranes, by ROS. wikipedia.orgnih.gov This process creates a chain reaction, generating harmful byproducts like lipid hydroperoxides and reactive aldehydes. wikipedia.orgmdpi.com
The generation of this compound itself is a result of an oxidative reaction where inhaled bromine reacts with tissue lipids. researchgate.net This process is part of a broader landscape of halogen-induced oxidative damage. The presence of brominated fatty acids is a direct marker of this interaction. nih.gov
While direct studies on this compound's role in generating further oxidative stress are specific, the context of its formation and the nature of its parent compounds provide clear connections.
Reactive Intermediates : The reaction of halogens with lipids produces highly reactive intermediates that can propagate oxidative damage. researchgate.net
Membrane Damage : Lipid peroxidation alters the integrity and fluidity of cellular membranes, impairing the function of membrane-bound proteins and channels. mdpi.com
Pathological States : Lipid peroxidation is a known contributor to the pathogenesis of numerous diseases, including inflammation, neurodegenerative disorders, and cardiovascular diseases. nih.govfrontiersin.org The lipotoxicity associated with high levels of saturated fatty acids like stearic acid is also linked to oxidative stress. nih.gov
The correlation between total bromostearic acid content in tissues and plasma with markers of lung injury further supports its role as a biomarker and likely a mediator of oxidative damage. nih.gov
Effects on Inflammatory Pathways
The inflammatory response is a complex biological process involving various signaling pathways, such as the NF-κB and MAPK pathways, which regulate the production of pro-inflammatory cytokines and recruit immune cells. oncotarget.com While direct studies exhaustively detailing the effects of this compound on these specific pathways are limited, its connection to inflammation can be inferred from its role in lipid metabolism and the known activities of lipid mediators.
Products of lipid peroxidation are known to act as inflammatory signals. mdpi.com For instance, aldehydes generated during lipid peroxidation can stimulate pro-inflammatory genes. mdpi.com Furthermore, metabolites derived from the arachidonic acid cascade, such as leukotrienes, are potent mediators of inflammation, increasing microvascular permeability and acting as chemotactic agents for immune cells. nih.gov
Fatty acid metabolism itself is closely intertwined with the regulation of inflammation. The transcription factor Sterol Regulatory Element Binding Protein 1 (SREBP1), which regulates fatty acid biosynthesis, has been shown to contribute to the resolution phase of inflammatory responses initiated by Toll-like receptor 4 (TLR4). nih.gov This suggests that alterations in fatty acid metabolism, such as the inhibition of fatty acid oxidation by 2-bromostearate, could potentially modulate inflammatory signaling. nih.govnih.gov Given that inflammation is a key component of the tissue damage caused by halogen exposure, it is plausible that this compound contributes to the inflammatory milieu, either directly or through its influence on broader lipid metabolic and oxidative stress pathways. researchgate.netnih.gov
Antimicrobial and Antifungal Properties
This compound has demonstrated notable biological activity against various microbes, including bacteria and fungi. ontosight.aicymitquimica.com The introduction of a bromine atom to the fatty acid structure appears to be a key determinant of its antimicrobial efficacy.
A comparative study on the antifungal properties of several homologous series of fatty acids was conducted against a panel of fungi, including Aspergillus niger, Trichoderma viride, Myrothecium verrucaria, and Trichophyton mentagrophytes. nih.gov The study evaluated alkanoic acids, 2-fluoro alkanoic acids, 2-alkenoic acids, and 2-bromo alkanoic acids. The results clearly indicated that the 2-bromo alkanoic acids were the most potent antifungal agents among the groups tested. nih.gov The fungitoxicity was found to be dependent on the carbon chain length of the fatty acid and the pH of the medium. nih.gov
| Fatty Acid Series | Relative Antifungal Toxicity* | Reference |
|---|---|---|
| 2-Bromo alkanoic acids | 1.0 | nih.gov |
| 2-Fluoro alkanoic acids | 1.2 | nih.gov |
| Alkanoic acids | 1.4 | nih.gov |
| 2-Alkenoic acids | 2.5 | nih.gov |
*Relative toxicity is presented on a molecular basis where the most active series is assigned a value of 1.0. A higher value indicates lower toxicity.
The antimicrobial properties of this compound and its derivatives have also been noted in broader screenings of chemical compounds. ontosight.aismolecule.com This activity makes it a compound of interest in the development of new therapeutic agents and as an intermediate in the synthesis of other bioactive molecules. smolecule.comlookchem.com
Toxicological and Biomarker Research of 2 Bromostearic Acid
Formation and Detection in Biological Systems
Generation of Brominated Fatty Acids (BFAs) from Halogen Exposure
Inhalation of bromine (Br2) gas leads to the formation of reactive brominated intermediates. uio.noresearchgate.netresearchgate.netresearchgate.net Upon contact with the moist surfaces of the airways, Br2 reacts to form hypobromous acid (HOBr) and other reactive species. nih.gov These entities then interact with lipids present in the lungs, particularly plasmalogens, which are abundant in pulmonary tissue. nih.govresearchgate.net This reaction results in the production of brominated fatty aldehydes, which are subsequently oxidized to form brominated fatty acids (BFAs), including 2-bromostearic acid. nih.govnih.gov These newly formed BFAs can then circulate in the bloodstream and be transported to other organs, such as the heart. researchgate.netnih.gov
Studies in animal models have demonstrated the presence of this compound and other BFAs in the lungs, plasma, and heart tissue following exposure to bromine gas. researchgate.netnih.gov The levels of these brominated lipids are not detectable in unexposed control animals. nih.gov
Quantitation of Free and Esterified Bromostearic Acid
The quantification of this compound in biological samples is crucial for understanding its role as a biomarker. Mass spectrometry is a key analytical technique used for this purpose. researchgate.netnih.gov This method allows for the detection and measurement of both free and esterified forms of this compound in various tissues, including the lungs, heart, and in plasma. nih.gov
Research has shown that following bromine gas exposure, levels of both free and esterified 2-bromopalmitic and 2-bromostearic acids are significantly increased in the lungs and hearts of exposed animals. nih.gov These BFAs are detectable shortly after exposure and can remain elevated for extended periods. nih.gov The total BFA content, which includes both free and esterified forms, is often reported and has been found to be significantly higher in exposed animals compared to controls. nih.gov
Correlation with Organ Injury and Disease States
Predictive Biomarker for Cardiopulmonary Toxicity
Research findings strongly suggest that this compound can serve as a predictive biomarker for cardiopulmonary toxicity following bromine gas inhalation. nih.gov The levels of brominated fatty acids in the blood, lungs, and heart have been shown to significantly correlate with clinical scores of disease severity, tissue oxygenation, and heart rate. nih.govnih.gov This correlation indicates that the amount of this compound and other BFAs reflects the extent of the injury. nih.gov Therefore, measuring these biomarkers could be a valuable tool for first responders to identify, stratify, and prioritize medical care for individuals exposed to bromine gas. nih.gov
Association with Lung Injury (e.g., BALF Protein Content)
A key indicator of acute lung injury is an increase in the protein content of bronchoalveolar lavage fluid (BALF), which signifies a breach in the alveolar-capillary barrier. nih.gov Studies have established a positive correlation between the total bromostearic acid content in the lungs, plasma, and heart and the protein concentration in BALF. nih.govresearchgate.net This suggests that higher levels of this compound are associated with more severe lung permeability and damage. nih.gov The correlation between total (free + esterified) bromostearic acid levels and BALF protein content is a significant finding in understanding the pathogenesis of bromine-induced lung injury. nih.govnih.gov
Table 1: Correlation of this compound with Lung Injury Marker
| Tissue | Biomarker | Correlation with BALF Protein Content |
|---|---|---|
| Lungs | Total this compound | Positive Correlation nih.govresearchgate.net |
| Plasma | Total this compound | Positive Correlation nih.govresearchgate.net |
| Heart | Total this compound | Positive Correlation nih.govresearchgate.net |
Association with Cardiac Injury (e.g., Cardiac Troponin I Levels)
Cardiac troponin I (cTnI) is a highly specific biomarker for cardiac muscle injury. avalonhcs.comwikipedia.org Research has demonstrated a correlation between free bromostearic acid levels in the plasma and elevated levels of cTnI following bromine exposure. nih.govnih.gov This association indicates that this compound is linked to myocardial damage. nih.gov The inhalation of bromine has been shown to cause acute myocardial injury, and the subsequent increase in circulating BFAs, including this compound, is a key part of the toxicological mechanism. uio.noresearchgate.net The persistence of elevated cardiac troponin levels for a prolonged duration after exposure further underscores the link between brominated fatty acids and cardiac damage. nih.gov
Table 2: Correlation of this compound with Cardiac Injury Marker
| Biological Fluid | Biomarker | Correlation with Cardiac Troponin I (cTnI) |
|---|---|---|
| Plasma | Free this compound | Positive Correlation nih.govnih.gov |
Role in Hypoxia-Induced Injury
This compound is recognized as an inhibitor of fatty acid oxidation (FAO). oup.com Its mechanism involves inhibiting carnitine acyltransferase, an enzyme crucial for the transport of fatty acids across the inner mitochondrial membrane for their subsequent oxidation. oup.com In conditions of hypoxia, or oxygen deprivation, cells undergo significant metabolic reprogramming to survive. elifesciences.org This often involves a shift away from oxidative metabolism and an increased reliance on pathways like glycolysis. elifesciences.org
The inhibition of fatty acid availability and oxidation is a key aspect of the cellular response to hypoxia. elifesciences.org Studies on related α-brominated fatty acids, such as 2-bromopalmitate, have provided insights into the consequences of blocking FAO during hypoxic stress. In various cell types, inhibiting FAO under hypoxia can influence cell viability and function. For instance, while some cancer cells adapt to hypoxia by storing fatty acids in lipid droplets and reducing FAO to prevent oxidative stress, forced inhibition of this process can lead to increased reactive oxygen species (ROS) and apoptosis. elifesciences.org In neuronal cells, inhibiting fatty acid synthesis during hypoxia has been shown to increase cytotoxic lactic acid buildup. frontiersin.org The introduction of FAO inhibitors like 2-bromopalmitate has been observed to alter cellular signaling and responses in hypoxic environments, affecting processes from protein palmitoylation to ion channel function. ahajournals.orgatsjournals.org Therefore, by blocking a key energy and metabolic pathway, this compound is implicated in modulating the cellular response to hypoxia-induced injury.
Preclinical Studies and Animal Models
Preclinical studies utilizing animal models are fundamental for understanding the in vivo effects of chemical compounds. mdpi.comnih.govmdpi.com Research into this compound has employed such models to investigate its formation following exposure to elemental bromine and to characterize its toxicological profile.
In vivo studies have established that this compound is formed as a chemical intermediate following inhalation of bromine (Br2) gas. nih.govresearchgate.netresearchgate.net In experiments using unanesthetized rats exposed to Br2, mass spectrometry analysis of tissues post-exposure demonstrated the formation of brominated fatty acids, including this compound, in the plasma, lungs, and heart. nih.govresearchgate.netresearchgate.net
The concentration of these brominated lipids has been shown to serve as a predictive biomarker for the severity of organ damage. nih.gov Specifically, the levels of total (both free and esterified) this compound show a significant correlation with the degree of lung injury, as measured by protein content in the bronchoalveolar lavage fluid (BALF). nih.govresearchgate.netresearchgate.net Furthermore, levels of free this compound correlate with cardiac injury, indicated by plasma concentrations of cardiac troponin I (cTnI). nih.govresearchgate.net These findings underscore that this compound is not merely a product of exposure but a key indicator linked to the extent of cardiopulmonary toxicity. nih.gov
Table 1: Correlation of this compound with Injury Biomarkers in Rats Data synthesized from studies on rats exposed to bromine gas. nih.govresearchgate.net
| Tissue/Fluid | Form of this compound | Correlated Injury Marker | Organ System |
|---|---|---|---|
| Lung, Plasma, Heart | Total (Free + Esterified) | BALF Protein Content | Pulmonary |
Animal models exposed to bromine gas, leading to the endogenous formation of this compound, exhibit significant clinical distress and mortality. researchgate.netresearchgate.net In studies involving female Sprague Dawley rats exposed to 600 ppm of Br2 for 45 minutes, a mortality rate of 59% was observed within 48 hours post-exposure. researchgate.netresearchgate.net
Following exposure, the animals displayed signs of severe clinical distress. researchgate.net Noninvasive monitoring revealed physiological markers of this distress, including significant reductions in heart rate and tissue oxygen saturation. researchgate.netresearchgate.net These symptoms, coupled with the high mortality rate, highlight the severe systemic toxicity associated with acute bromine exposure and the resulting formation of toxic intermediates like this compound. researchgate.net
Table 2: Survival and Clinical Observations in Female Rats Post-Bromine Exposure Observations from female Sprague Dawley rats exposed to 600 ppm Br2 for 45 minutes. researchgate.netresearchgate.net
| Parameter | Observation | Time Post-Exposure |
|---|---|---|
| Survival Rate | 41% (59% mortality) | 48 hours |
| Clinical Signs | Severe distress, reduced heart rate, reduced oxygen saturation | Monitored post-exposure |
| Lung Injury | Significant edema | 24 hours |
Research has revealed sex-specific differences in the response to acute bromine inhalation. researchgate.net When age-matched female and male Sprague Dawley rats were exposed to the same concentration of Br2, distinct physiological and survival outcomes were observed. researchgate.netresearchgate.net While both sexes suffered from severe cardiopulmonary injury, female rats experienced a higher mortality rate of 59% at 48 hours. researchgate.netresearchgate.net
One notable physiological difference was in the hemodynamic response; the mean arterial pressure was not significantly elevated in females, a contrast to observations previously reported in male animals. researchgate.net Despite this difference, other parameters of cardiac injury and dysfunction, as well as significant lung injury and edema, were present in both sexes 24 hours after exposure. researchgate.net These findings suggest that while the toxic impact of bromine exposure is severe for both sexes, the progression of toxicity and specific physiological responses can be sexually dimorphic. researchgate.netmdpi.comnih.gov
Implications for Human Health and Safety
The findings from preclinical research on this compound have significant implications for human health and safety, particularly in the context of accidental or deliberate exposure to bromine gas. researchgate.net The identification of this compound as a stable biomarker that forms in vivo following bromine inhalation is of critical importance. nih.gov Its presence and concentration in easily accessible biological samples like plasma can serve as a diagnostic tool to confirm exposure and, crucially, to predict the severity of subsequent cardiopulmonary injury. nih.govresearchgate.net This could allow first responders and medical personnel in a mass casualty scenario to stratify victims, prioritize treatment for those most at risk of severe organ damage, and enable more targeted medical countermeasures. nih.gov
Analytical Methods for 2 Bromostearic Acid in Complex Matrices
Chromatographic Techniques
Chromatography is a cornerstone for the analysis of 2-bromostearic acid, providing the necessary separation from other fatty acids and matrix components. Gas and liquid chromatography, coupled with a range of detectors, offer versatile platforms for its determination.
Gas Chromatography (GC) with Various Detectors (e.g., ECD, FID, MS)
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For fatty acids like this compound, derivatization is typically required to convert them into more volatile esters, most commonly fatty acid methyl esters (FAMEs). This process not only improves chromatographic behavior but is essential for reliable analysis. The general workflow involves three main steps: extraction of lipids from the sample, derivatization of the fatty acids, and subsequent GC analysis jfda-online.com.
Detectors for GC Analysis:
Flame Ionization Detector (FID): The FID is a robust and widely used detector in GC that provides a response proportional to the mass of carbon atoms entering the flame. It is suitable for the quantification of FAMEs, including brominated derivatives, and is noted for its stability and wide dynamic range nih.gov. While sensitive, it is a non-selective detector, and identification relies solely on retention time. A study on brominated flame retardants demonstrated the utility of GC-FID for quantification after a derivatization step, highlighting its suitability for compounds with similar chemical properties to this compound derivatives mdpi.com.
Electron Capture Detector (ECD): The ECD is highly sensitive to compounds containing electronegative atoms, such as halogens. This makes it an exceptionally suitable detector for analyzing brominated compounds like this compound gcms.cz. The presence of the bromine atom in the molecule leads to a significantly enhanced response on an ECD compared to non-halogenated fatty acids, allowing for extremely low detection limits gcms.czresearchgate.net. This high sensitivity is particularly advantageous when analyzing trace levels in complex environmental or biological samples gcms.cz. Studies on other halogenated fatty acids in fish lipids have successfully employed GC with electrolytic conductivity detection (ELCD), a similar halogen-specific detector, demonstrating the principle's effectiveness lu.selu.se.
Mass Spectrometry (MS): Coupling GC with a mass spectrometer provides both high sensitivity and structural information, enabling confident identification and quantification. In GC-MS, the derivatized this compound is separated chromatographically and then ionized, typically by electron impact (EI), to produce a characteristic mass spectrum ifremer.frnih.gov. The resulting fragmentation pattern, which includes the molecular ion and specific fragment ions, serves as a chemical fingerprint for identification. The use of selected ion monitoring (SIM) can further enhance sensitivity for quantitative analysis unipi.it. General GC-MS methods for fatty acid analysis are well-established and can be readily adapted for this compound jfda-online.comnih.gov.
| Detector | Principle | Selectivity for this compound | Key Advantages | Considerations |
|---|---|---|---|---|
| Flame Ionization Detector (FID) | Measures ionized carbon atoms in a flame. | Low (Responds to all organic compounds). | Robust, wide linear range, good for quantification. nih.gov | Identification based solely on retention time. |
| Electron Capture Detector (ECD) | Detects electron-absorbing compounds (electronegative atoms). | High (Very sensitive to the bromine atom). gcms.cz | Extremely low detection limits for halogenated compounds. gcms.czresearchgate.net | Response is highly compound-dependent. davidsonanalytical.co.uk |
| Mass Spectrometry (MS) | Separates ions based on mass-to-charge ratio. | High (Provides structural confirmation). ifremer.fr | Provides definitive identification and structural information. | Can be more complex and costly than other detectors. |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a valuable alternative to GC, particularly because it operates at ambient temperatures, which minimizes the risk of degradation for sensitive compounds aocs.orgunco.edu. A significant challenge in the HPLC analysis of fatty acids is their lack of a strong chromophore, making them difficult to detect with standard UV-Vis detectors unco.eduresearchgate.net. To overcome this, derivatization with a UV-absorbing or fluorescent tag is a common strategy unco.edutandfonline.com.
For this compound, which lacks a native chromophore, derivatization is essential for sensitive detection. The carboxylic acid group is the target for labeling with various reagents. Methods have been developed for other organic acids using on-column derivatization to enhance UV detection ju.edu.jo. Reversed-phase HPLC is the most common separation mode, where fatty acids are separated based on both chain length and degree of unsaturation aocs.org.
Derivatization and Detection Strategies in HPLC:
UV Detection: After derivatization with a UV-active label, this compound can be quantified using a standard HPLC-UV system. While effective, this approach may have limitations in sensitivity compared to fluorescence detection researchgate.net.
Fluorescence Detection (FLD): Derivatization with a fluorescent tag offers exceptional sensitivity, with detection limits often reaching the femtomole level aocs.orgoup.com. Various fluorescent labeling reagents have been successfully used for the analysis of fatty acids in biological samples, and these methods can be applied to this compound tandfonline.comoup.comnih.gov.
| Labeling Agent Class | Example Reagent | Detection Method | Key Features |
|---|---|---|---|
| Anthracene-based | 9-chloromethyl-anthracene | Fluorescence | Forms highly fluorescent esters for sensitive detection. unco.edu |
| Benzoxadiazole-based | 4-N,N-dimethylaminosulfonyl-7-N-(2-aminoethyl)amino-2,1,3-benzoxadiazole (DBD-ED) | Fluorescence | Enables quantification of various free fatty acids in serum. oup.com |
| Fluorenyl-based | 9-fluorenylmethyl chloroformate (FMOC-Cl) | Fluorescence | Provides favorable sensitivity and reproducibility for fatty acid derivatives. tandfonline.com |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. A significant advantage of LC-MS is its potential to analyze fatty acids directly without the need for derivatization nih.gov. The analysis is typically performed in negative ion mode, detecting the deprotonated molecule [M-H]⁻.
Electrospray ionization (ESI) is the most common ionization source used for this application. The method can be highly sensitive and specific, especially when operated in tandem mass spectrometry (MS/MS) mode. In LC-MS/MS, the precursor ion corresponding to this compound is selected and fragmented to produce specific product ions, which are then monitored for quantification (a technique known as multiple reaction monitoring or MRM). This approach significantly reduces background noise and improves specificity nih.govunitn.it. While direct analysis is possible, derivatization can sometimes be employed to enhance ionization efficiency and achieve even greater sensitivity nih.gov.
| Parameter | Typical Setting for Fatty Acid Analysis | Purpose |
|---|---|---|
| Chromatography | Reversed-phase (e.g., C18 or Phenyl column) shimadzu.com | Separates this compound from other lipids based on hydrophobicity. |
| Mobile Phase | Acetonitrile/water or Methanol (B129727)/water with additives (e.g., ammonium formate) shimadzu.com | Elutes the analyte and facilitates ionization. |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Generates the deprotonated [M-H]⁻ ion for detection. nih.gov |
| MS Detection | Single Ion Monitoring (SIM) of [M-H]⁻ or Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. nih.gov |
UHPLC-qTOF-MS for Metabolite Profiling
Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (qTOF-MS) is a state-of-the-art platform for untargeted metabolomics and lipidomics nih.govnih.govresearchgate.net. This technique allows for the comprehensive profiling of metabolites in a biological sample to identify changes related to a specific state or exposure.
In the context of this compound, UHPLC-qTOF-MS could be employed to study its metabolism. By comparing the metabolic profiles of control samples with those exposed to this compound, it is possible to identify novel metabolites, such as hydroxylated or chain-shortened products. The high mass accuracy and resolution of the TOF analyzer enable the determination of elemental compositions for unknown peaks, facilitating their identification researchgate.netacs.org. While specific studies on this compound metabolite profiling are not prominent, the methodology is well-suited for such investigations, providing a powerful tool to explore its metabolic pathways and biological impact nih.govnih.gov.
Spectroscopic Techniques
Spectroscopic methods, particularly fluorescence spectroscopy, are invaluable for studying the interactions of this compound with biological macromolecules like proteins and membranes without the need for physical separation.
Fluorescence Spectroscopy for Protein and Membrane Interactions
Fluorescence spectroscopy is a highly sensitive technique used to investigate the interactions between molecules. One powerful application is the use of quenching experiments to probe the proximity of a quencher molecule to a fluorophore. The intrinsic fluorescence of proteins, primarily from tryptophan residues, can be used as a natural probe nih.govnih.gov.
The bromine atom in this compound can act as an effective collisional quencher of tryptophan fluorescence. When a tryptophan residue in a protein is located near the binding site for this compound, the binding event will lead to a decrease (quenching) of the protein's fluorescence intensity. The magnitude of this quenching can be used to determine binding affinities and stoichiometry. This principle has been effectively demonstrated in studies using brominated lipids to probe the membrane interface of proteins. By reconstituting a membrane protein into lipid bilayers containing brominated fatty acid chains, the proximity of specific tryptophan residues to the lipid core can be determined by the degree of fluorescence quenching edinst.com. This method provides high structural specificity for mapping lipid-protein interaction sites edinst.com. Similarly, the interaction of this compound with lipid membranes can be studied by monitoring changes in the fluorescence of membrane-incorporated probes, such as dansyl undecanoic acid or cis-parinaric acid, which are sensitive to their local environment thermofisher.commdpi.com.
| Technique | Principle | Application for this compound | Information Gained |
|---|---|---|---|
| Tryptophan Fluorescence Quenching | The bromine atom in this compound quenches the fluorescence of nearby tryptophan residues in a protein. edinst.com | Studying the binding of this compound to proteins. | Binding affinity (Kd), stoichiometry, and proximity of the binding site to tryptophan residues. edinst.comresearchgate.net |
| Fluorescence Anisotropy | Measures the rotational mobility of a fluorescent probe. Binding of this compound can alter membrane fluidity. | Investigating the effect of this compound on the physical properties of lipid membranes. mdpi.com | Changes in membrane fluidity and order. |
| Fluorescence Correlation Spectroscopy (FCS) | Analyzes fluorescence fluctuations to determine diffusion coefficients and concentrations. | Characterizing the interaction of fluorescently labeled this compound with model membranes or proteins. nih.gov | Diffusion dynamics, partitioning into lipid domains, and complex formation. nih.gov |
Proton Magnetic Resonance (PMR) Spectroscopy for Conformational Studies
Proton Magnetic Resonance (¹H NMR) spectroscopy is a powerful, non-destructive technique for investigating the three-dimensional structure and conformational preferences of molecules in solution. For this compound, PMR studies would provide detailed insights into the arrangement of atoms, particularly around the chiral center created by the bromine substitution at the C-2 position. The electronegativity and steric bulk of the bromine atom significantly influence the electronic environment of neighboring protons, leading to predictable changes in their chemical shifts.
The most informative signal in the ¹H NMR spectrum of this compound would be the proton attached to the alpha-carbon (α-H), the same carbon bearing the bromine atom. This proton would appear as a distinct multiplet, and its chemical shift would be significantly downfield compared to the α-H in unsubstituted stearic acid, due to the deshielding effect of the adjacent electronegative bromine atom. The coupling constants (J-values) between the α-H and the protons on the adjacent methylene group (β-H₂) would be invaluable for determining the dihedral angles and thus the preferred rotameric conformations around the C2-C3 bond.
While specific conformational analysis studies on this compound are not widely published, analogous studies on other brominated organic molecules, such as bromo-substituted steroids, demonstrate the utility of this approach. In such systems, bromine substitution has been shown to cause significant conformational distortions, even inducing inversion of ring systems, which are detectable through changes in proton chemical shifts and coupling constants nih.gov. Temperature-dependent NMR studies could further reveal the conformational flexibility of the long alkyl chain and the energetic barriers between different conformational states nih.gov.
Sample Preparation and Derivatization for Analysis
The analysis of this compound, especially at low concentrations or within complex biological or environmental matrices, requires meticulous sample preparation to isolate the analyte and render it suitable for analysis, typically by gas chromatography (GC).
Extraction: The first step is the extraction of lipids, including this compound, from the sample matrix. For biological tissues or fluids, this often involves homogenization followed by liquid-liquid extraction. Common solvent systems are designed to efficiently extract lipids while minimizing the co-extraction of interfering substances like proteins and carbohydrates. If the sample is a solid, it may first be dissolved in a suitable organic solvent. For aqueous samples, a low-density dispersive liquid-liquid microextraction might be employed, using a combination of an extractor solvent like toluene and a disperser solvent like methanol to transfer the fatty acid from the aqueous to the organic phase scielo.br.
Derivatization: Free fatty acids like this compound have high boiling points and are polar, making them unsuitable for direct analysis by GC. Therefore, a derivatization step is essential to convert the carboxylic acid into a more volatile and less polar ester. The most common derivatization procedure is the formation of fatty acid methyl esters (FAMEs) mdpi.com.
A widely used method for preparing FAMEs involves heating the extracted lipid sample with a reagent such as boron trifluoride (BF₃) in methanol mdpi.com. The BF₃ acts as a catalyst for the esterification of the carboxylic acid with methanol. The reaction can be summarized as:
R-COOH + CH₃OH --(BF₃ catalyst)--> R-COOCH₃ + H₂O
After the reaction, the resulting 2-bromostearate methyl ester is extracted into a nonpolar solvent like isooctane or heptane, washed, dried, and concentrated before injection into the GC system mdpi.com. This process not only improves the chromatographic properties of the analyte but also serves as an additional clean-up step.
Method Validation and Quality Assurance
To ensure that an analytical method for quantifying this compound is reliable, accurate, and fit for its intended purpose, it must be thoroughly validated. Method validation is a critical component of quality assurance in any analytical laboratory sciepub.com. The validation process assesses several key performance characteristics, typically following guidelines from organizations like the International Council for Harmonisation (ICH) or Eurachem.
Key validation parameters for a quantitative method for this compound would include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as other fatty acids or matrix components nih.gov. This is often demonstrated by showing a clean separation of the this compound derivative peak from other peaks in a chromatogram.
Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range nih.gov. This is determined by analyzing a series of standards at different concentrations and performing a linear regression analysis. A determination coefficient (R²) value greater than 0.99 is typically required nih.gov.
Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often assessed by performing recovery studies, where a known amount of this compound is spiked into a blank matrix and analyzed. The percentage of the spiked amount that is detected (the recovery) is calculated. Acceptable recovery is often within an 80–115% range nih.gov.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:
Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment nih.gov.
Reproducibility (Inter-day precision): Precision between different days, analysts, or laboratories nih.gov.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy acs.org.
Interactive Data Table: Illustrative Validation Parameters for a Fatty Acid Analytical Method
This table presents typical performance data that would be expected from a validated GC-FID method for the analysis of a fatty acid like this compound, based on published methods for similar compounds. scielo.brnih.govacs.org.
| Validation Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (R²) | > 0.99 | 0.9992 |
| Range | Defined by application | 0.5 - 100 µg/mL |
| Accuracy (% Recovery) | 80 - 115% | 98.5% |
| Precision - Repeatability (% RSD) | < 5% | 2.1% |
| Precision - Reproducibility (% RSD) | < 10% | 4.5% |
| Limit of Detection (LOD) | Signal-to-Noise > 3 | 0.15 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | 0.5 µg/mL |
Future Directions and Emerging Research Avenues for 2 Bromostearic Acid
Advanced Mechanistic Studies at the Molecular Level
Future research is poised to delve deeper into the molecular interactions of 2-bromostearic acid with its biological targets. Building upon existing knowledge, advanced mechanistic studies can provide a more precise understanding of its mode of action.
One area of focus is the detailed characterization of its interaction with cytoskeletal proteins like spectrin (B1175318). It has been demonstrated that 2-bromostearate strongly quenches the intrinsic fluorescence of spectrin by binding to a series of hydrophobic sites. nih.gov Further investigations could employ techniques such as site-directed mutagenesis and high-resolution structural biology to identify the specific amino acid residues involved in these hydrophobic interactions. Analysis of dynamic fluorescence quenching has suggested that the tryptophan side-chains involved in binding are not located in mobile chain elements of spectrin. nih.gov Elucidating the precise location and nature of these binding sites will be crucial for understanding how this compound might modulate the function of the red cell membrane skeleton.
Moreover, studies have utilized resonance reflectivity to precisely locate the bromine atoms within a this compound monolayer. This provides a powerful tool for understanding the orientation and packing of this molecule in biological membranes and at interfaces, which can be correlated with its biological activity.
Development of Targeted Therapies Based on this compound Mechanisms
The role of this compound as a chemical intermediate presents opportunities for the development of novel therapeutic agents. Its structural backbone can be modified to create derivatives with enhanced potency, selectivity, and pharmacokinetic properties.
An emerging trend is the use of fatty acid derivatives as prodrugs to improve the delivery and efficacy of therapeutic compounds. The lipophilic nature of this compound can be harnessed to facilitate the transport of drugs across biological membranes. For instance, derivatives of loxoprofen, a nonsteroidal anti-inflammatory drug (NSAID), have been synthesized that exhibit lower membrane permeabilization activity, leading to fewer gastric lesions while maintaining equivalent anti-inflammatory effects. nih.gov This suggests a promising strategy for developing safer NSAIDs and other drugs by incorporating structures related to this compound.
Future research in this area could focus on synthesizing a library of this compound derivatives and screening them for various therapeutic activities. By understanding the structure-activity relationships, medicinal chemists can design and develop targeted therapies for a range of diseases.
Novel Analytical Approaches for In Vivo Monitoring
The detection and quantification of this compound in biological systems are crucial for both mechanistic studies and potential diagnostic applications. Recent findings have highlighted its significance as a biomarker for exposure to bromine gas.
Following bromine gas inhalation, this compound has been detected in plasma, lung, and heart tissues using mass spectrometry. nih.govresearchgate.net The levels of this brominated fatty acid have been shown to correlate with the severity of cardiopulmonary injury, making it a valuable tool for identifying and stratifying exposed individuals. nih.govresearchgate.net
Future research should focus on developing more sensitive and rapid analytical methods for the in vivo monitoring of this compound. This could involve the use of advanced mass spectrometry techniques, such as liquid chromatography-mass spectrometry (LC-MS), for high-throughput analysis. nih.gov Additionally, the development of specific antibodies or molecular probes for this compound could enable the creation of immunoassays or imaging agents for its real-time detection in living organisms.
Table 1: Analytical Methods for the Detection of Brominated Compounds
| Analytical Technique | Sample Matrix | Purpose | Reference |
| Mass Spectrometry (MS) | Plasma, Lung, Heart Tissue | Biomarker for Bromine Gas Exposure | nih.govresearchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Soft Drinks | Quantification of Brominated Vegetable Oil | nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Soft Drinks | Indirect analysis of Brominated Vegetable Oil | nih.gov |
| Ion Chromatography | Soft Drinks | Quantification of Brominated Vegetable Oil as bromide | researchgate.netthermofisher.com |
Exploration of Additional Biological Activities and Targets
While the inhibitory effect of this compound on mitochondrial fatty acid oxidation is well-established, there is a growing interest in identifying other biological activities and molecular targets.
One significant area of investigation is its role as a peroxisome proliferator-activated receptor (PPAR) agonist. PPARs are nuclear receptors that play a key role in regulating lipid metabolism and inflammation. nih.gov A patent has described the use of this compound as a positive control for PPAR agonism, suggesting its potential to modulate these pathways. Further research is needed to elucidate the specific PPAR isoforms it interacts with and the downstream signaling cascades it activates.
Additionally, this compound is a known inhibitor of carnitine acyltransferase, an enzyme crucial for the transport of long-chain fatty acids into the mitochondria for beta-oxidation. scbt.com More detailed kinetic studies could provide insights into the specific mechanism of inhibition and its physiological consequences in different cell types and tissues.
Computational Chemistry and Modeling of this compound Interactions
Computational chemistry and molecular modeling offer powerful tools to investigate the interactions of this compound with its biological targets at an atomic level. These in silico approaches can complement experimental studies and provide valuable insights into its mechanism of action.
Molecular dynamics simulations can be employed to model the behavior of this compound within a lipid bilayer, providing information on its orientation, dynamics, and effects on membrane properties. Such simulations have been successfully used to study other fatty acids and their interactions with phospholipids (B1166683). Furthermore, docking studies can be performed to predict the binding modes of this compound to its target proteins, such as spectrin and carnitine acyltransferase. These models can help identify key interacting residues and guide the design of more potent and selective derivatives.
The integration of computational modeling with experimental data, such as that obtained from resonance reflectivity and fluorescence quenching studies, will be crucial for building accurate models of this compound's interactions and predicting its biological effects.
Q & A
Q. Table 1. Correlation of this compound with Injury Markers in Br₂ Exposure Studies
Q. Table 2. Synthesis and Application Methodologies
| Application | Methodological Steps | Key Parameters | Reference |
|---|---|---|---|
| Biomarker quantification | LC-MS/MS of lipid extracts; calibration with synthetic standards | LOD: 0.1 ng/mL; CV <10% | |
| Emulsifier performance | Bitumen-oil-emulsifier blending; stability tests (pH, temperature) | Optimal pH: 2.5–3.5; 24-h stability |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
